molecular formula C9H17B B1266079 (3-Bromopropyl)cyclohexane CAS No. 34094-21-8

(3-Bromopropyl)cyclohexane

Cat. No. B1266079
CAS RN: 34094-21-8
M. Wt: 205.13 g/mol
InChI Key: SAJKBMWWUCUTBI-UHFFFAOYSA-N
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Description

“(3-Bromopropyl)cyclohexane” is a chemical compound with the molecular formula C9H17Br . It is also known by other names such as “3-Cyclohexylpropyl bromide” and "Cyclohexane, (3-bromopropyl)-" . The average mass of this compound is 205.135 Da .


Molecular Structure Analysis

The molecular structure of “(3-Bromopropyl)cyclohexane” consists of a cyclohexane ring with a three-carbon chain attached, the end of which is bonded to a bromine atom . The exact mass of this compound is 204.051361 Da .


Physical And Chemical Properties Analysis

“(3-Bromopropyl)cyclohexane” has a molecular weight of 205.13 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and 3 rotatable bonds . The topological polar surface area is 0 Ų .

Scientific Research Applications

Chromatographic Analysis

(3-Bromopropyl)cyclohexane: can be analyzed using reverse phase (RP) High-Performance Liquid Chromatography (HPLC). This method involves a mobile phase containing acetonitrile, water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, phosphoric acid is replaced with formic acid to ensure compatibility .

Safety and Hazards

“(3-Bromopropyl)cyclohexane” may be harmful if swallowed and can cause skin and eye irritation . It’s recommended to use personal protective equipment as required and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-bromopropylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJKBMWWUCUTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187688
Record name (3-Bromopropyl)cyclohexane
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Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromopropyl)cyclohexane

CAS RN

34094-21-8
Record name 3-Cyclohexylpropyl bromide
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Record name (3-Bromopropyl)cyclohexane
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Record name 34094-21-8
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Record name (3-Bromopropyl)cyclohexane
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Record name (3-bromopropyl)cyclohexane
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Record name (3-BROMOPROPYL)CYCLOHEXANE
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Synthesis routes and methods I

Procedure details

3-Cyclohexyl-1-propanol (5.00 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (10.2 g) and N-bromosuccinimide (6.90 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 1 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (7.17 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To the chilled (0° C.) 3-cyclohexyl-1-propanol (5 g, 35.15 mmol) was added slowly a solution of phosphorus tribromide (1.1 mL, 17.6 mmol) in dichloromethane (2 mL). Upon completion of the addition, the reaction mixture was allowed to warm up to room temperature and was stirred for 4 hours. The reaction was quenched by addition of saturated sodium bicarbonate aqueous solution (5 mL) and 10% NaOH (10 mL). The resulting mixture was extracted with diethyl ether (3×50 mL), the combined organic extracts were dried over sodium sulfate and the solvent was evaporated in vacuo to provide an oil. Vacuum distillation yielded 3.4 g (47% yield) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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